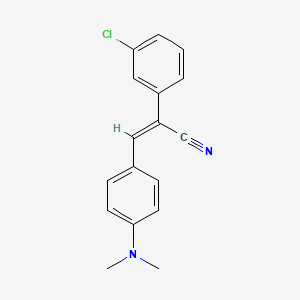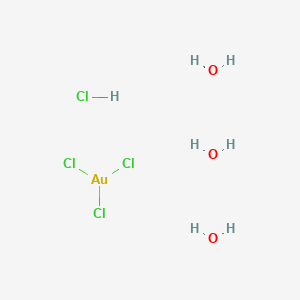
Gold III chloride trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gold(III) chloride trihydrate, also known as hydrogen tetrachloroaurate(III) trihydrate, is a chemical compound with the formula HAuCl₄·3H₂O. It is a hygroscopic and light-sensitive solid that is commonly used in various scientific and industrial applications. This compound is known for its ability to form gold nanoparticles and its use in catalysis and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Gold(III) chloride trihydrate can be synthesized by dissolving gold in aqua regia (a mixture of nitric acid and hydrochloric acid). The resulting solution is then evaporated to obtain the crystalline form of the compound. The reaction can be represented as follows:
Au+3HCl+HNO3→HAuCl4+2H2O+NO2
The crystals are then dried to obtain pure gold(III) chloride trihydrate .
Industrial Production Methods
In industrial settings, gold(III) chloride trihydrate is produced by dissolving gold in aqua regia, followed by the addition of chlorine gas to ensure complete dissolution. The solution is then evaporated, and the resulting crystals are collected and dried .
Análisis De Reacciones Químicas
Types of Reactions
Gold(III) chloride trihydrate undergoes various types of chemical reactions, including:
Reduction: It can be reduced to form gold nanoparticles using reducing agents such as sodium citrate or ascorbic acid.
Oxidation: It acts as an oxidizing agent in various organic reactions.
Substitution: It can react with ligands to form coordination complexes.
Common Reagents and Conditions
Reducing Agents: Sodium citrate, ascorbic acid, and other mild reducing agents are commonly used to reduce gold(III) chloride trihydrate to gold nanoparticles.
Oxidizing Agents: It can oxidize various organic substrates under mild conditions.
Ligands: It reacts with ligands such as phosphines and amines to form coordination complexes.
Major Products Formed
Gold Nanoparticles: Reduction of gold(III) chloride trihydrate results in the formation of gold nanoparticles.
Coordination Complexes: Reaction with ligands forms various gold coordination complexes.
Aplicaciones Científicas De Investigación
Gold(III) chloride trihydrate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of gold(III) chloride trihydrate involves its ability to act as an oxidizing agent and form coordination complexes. In biological systems, gold nanoparticles derived from this compound can interact with cellular components, leading to various therapeutic effects. For example, in photodynamic therapy, gold nanoparticles can generate reactive oxygen species upon light activation, leading to the destruction of cancer cells .
Comparación Con Compuestos Similares
Gold(III) chloride trihydrate can be compared with other gold compounds, such as:
Gold(I) chloride (AuCl): Unlike gold(III) chloride trihydrate, gold(I) chloride has a lower oxidation state and different reactivity.
Gold(III) bromide (AuBr₃): Similar to gold(III) chloride trihydrate, but with bromine instead of chlorine, leading to different chemical properties.
Gold(III) fluoride (AuF₃): Another gold(III) compound with fluoride ions, which has different reactivity and applications.
Gold(III) chloride trihydrate is unique due to its high solubility in water and its ability to form stable gold nanoparticles, making it highly valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
AuCl4H7O3 |
|---|---|
Peso molecular |
393.8 g/mol |
Nombre IUPAC |
trichlorogold;trihydrate;hydrochloride |
InChI |
InChI=1S/Au.4ClH.3H2O/h;4*1H;3*1H2/q+3;;;;;;;/p-3 |
Clave InChI |
XYYVDQWGDNRQDA-UHFFFAOYSA-K |
SMILES canónico |
O.O.O.Cl.Cl[Au](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-bromo-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12047421.png)
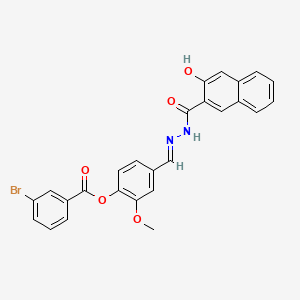
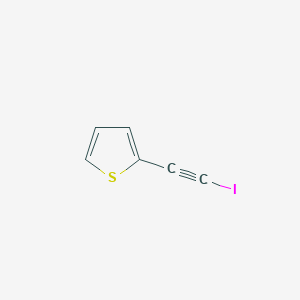
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12047438.png)

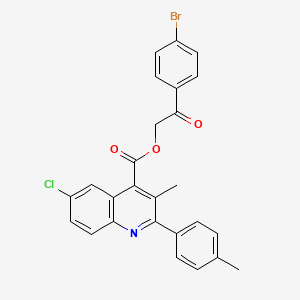
![2-[3-(4,4-dichloro-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-oxopropyl]icosanoic acid](/img/structure/B12047455.png)
![3-[({4-[(E)-(4-chlorophenyl)diazenyl]-1-hydroxynaphthalen-2-yl}carbonyl)amino]-4-(dimethylamino)benzoic acid](/img/structure/B12047458.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12047462.png)
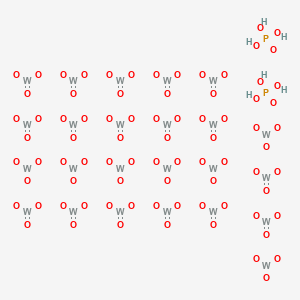
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12047474.png)
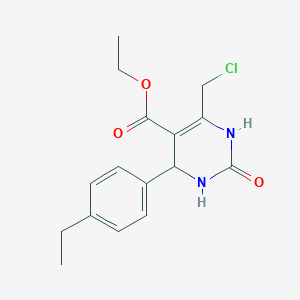
![3-hydroxy-1-oxo-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12047481.png)
